molecular formula C7H6N2S B061364 2-Methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 175659-41-3

2-Methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B061364
CAS No.: 175659-41-3
M. Wt: 150.2 g/mol
InChI Key: CGSWTRTYXLGAFI-UHFFFAOYSA-N
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Description

2-Methyl-[1,3]thiazolo[4,5-b]pyridine (CAS 175659-41-3) is a bicyclic heterocyclic compound with the molecular formula C7H6N2S and a molecular weight of 150.2 g/mol. It serves as a versatile scaffold and key intermediate in medicinal chemistry and agrochemical research . This compound is part of a class of thiazolopyridines that have been identified as potent inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase, a enzyme target in higher plants . As such, it represents a valuable lead structure for the development of novel preemergence herbicides, showing strong activity against grass weed species . Furthermore, the thiazolo[4,5-b]pyridine core is being explored in pharmaceutical research for the synthesis of diverse bioactive molecules, including potential antitumor agents . The structural motif is also under investigation for the inhibition of targets like Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) in the context of cancer research . The compound's crystal structure and related derivatives have been characterized in scientific literature, confirming its molecular architecture . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-7-6(10-5)3-2-4-8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSWTRTYXLGAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . Another approach involves the reaction of thiazole or thiazolidine derivatives followed by pyridine annulation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[4,5-b]pyridine analogs.

Scientific Research Applications

2-Methyl-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, some derivatives of this compound have been reported to inhibit enzymes such as poly(ADP-ribose) polymerase-1 and DNA gyrase . These interactions lead to the disruption of cellular processes, ultimately resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of Thiazolo[4,5-b]pyridine Derivatives

Compound Water Solubility (mg/L) LogP (pH 2.3) Key Structural Feature
2-Methyl-[1,3]thiazolo[4,5-b]pyridine 49 2.28 Aromatic thiazole-pyridine fusion
2,3-Dihydro derivative (7b) 173 1.59 Nonaromatic thiazoline moiety
2-(4-Methoxyphenyl) derivative Not reported Not reported Methoxy-substituted phenyl side chain
  • The 2,3-dihydro derivatives exhibit enhanced water solubility and reduced lipophilicity compared to the fully aromatic parent compound, attributed to the saturation of the thiazole ring, which improves bioavailability .
  • Crystal structures of analogs like 2-(1-methylethyl) and 2-(4-methoxyphenyl) derivatives reveal planar aromatic systems with weak intermolecular C–H⋯N interactions, influencing packing and stability .

Table 2: Herbicidal Efficacy of Selected Compounds (Preemergence Application)

Compound Weed Control (150 g/ha) Crop Selectivity (Corn/Soy) Key Target
2-Methyl derivative (5) Broad-spectrum Moderate (50 g/ha) Acyl-ACP thioesterase (FAT)
2,3-Dihydro derivative (7b) Superior (BRAPP, ELEIN) High (≤20% damage) FAT inhibition
Cinmethylin (Standard) Limited efficacy Low Non-FAT pathways
  • The 2,3-dihydro derivative 7b outperforms the aromatic 5 in controlling resistant weeds (e.g., Brachiaria platyphylla) while maintaining crop safety .
  • Anti-inflammatory and antioxidant activities are prominent in thiazolo[4,5-b]pyridine-2-one derivatives, though specific data for the 2-methyl variant remain underexplored .

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-[1,3]thiazolo[4,5-b]pyridine?

The synthesis involves BH3-mediated reductive hydrogenation using tris(pentafluorophenyl)borane (B(C6F5)3) as a Lewis acid catalyst. Key steps include:

  • Reducing the C=N bond in the thiazole ring at 45°C to minimize disulfide byproducts.
  • Subsequent cleavage of borane intermediates with formic acid to isolate the dihydro derivative . Alternative routes include Thorpe-Ziegler annulation for constructing the thiazolo[4,5-b]pyridine core via multicomponent reactions involving mercaptonitrile salts and phenacyl bromides .

Q. How is the structure of this compound confirmed?

Structural characterization employs:

  • 1H NMR spectroscopy : Proton signals for methyl groups (e.g., δ 2.40 ppm for 6-methyl substituents) and aromatic protons confirm substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 150.20 for C7H6N2S) validate molecular weight .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values .

Q. How are physicochemical properties (e.g., LogP, solubility) determined for this compound?

  • LogP : Measured via reverse-phase HPLC or shake-flask methods. For example:
CompoundLogP (pH 2.3)Water Solubility (mg/L)
Thiazolo[4,5-b]pyridine2.2849
2,3-Dihydro derivative1.59173
Brominated analogs show higher LogP (e.g., 2.88–3.17) due to increased lipophilicity .
  • Solubility : Determined experimentally in buffer solutions at varying pH .

Advanced Research Questions

Q. How does saturation of the thiazole ring impact bioactivity and physicochemical properties?

  • Physicochemical effects : Partial saturation (e.g., dihydro derivatives) increases water solubility (173 vs. 49 mg/L) and reduces LogP (1.59 vs. 2.28), enhancing bioavailability .
  • Biological effects : Dihydro derivatives exhibit improved herbicidal efficacy (e.g., 7b controls ELEIN at 50 g/ha) and crop selectivity (≤20% damage in corn/soy) compared to unsaturated analogs .

Q. What strategies mitigate disulfide byproducts during reductive hydrogenation?

  • Catalytic optimization : Use B(C6F5)3 at 45°C instead of Pd/C or silane reagents, reducing disulfide formation from >50% to <10% .
  • Stepwise purification : Isolate aminoborane intermediates before acid cleavage to avoid sulfur-sulfur coupling .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

  • Substituent introduction : Acylate the thiazoline nitrogen with diverse acyl chlorides (e.g., benzofuran-2-carboxamide) under mild conditions (Et3N, DCM) .
  • Bioactivity testing : Evaluate preemergence herbicidal activity (e.g., 50–150 g/ha in greenhouse trials) and cytotoxicity (IC50 via MTT assays) .

Q. How to resolve contradictions in physicochemical data across derivatives?

  • Substituent-specific corrections : Bromine atoms increase LogP by ~1 unit; use QSAR models to predict trends .
  • Experimental validation : Cross-check solubility via HPLC and NMR purity assays to rule out impurities .

Q. What methodologies assess anti-inflammatory or herbicidal mechanisms?

  • In vivo inflammation models : Measure exudate volume reduction in carrageenan-induced edema (e.g., 30–50% inhibition at 50 mg/kg) .
  • Enzyme inhibition assays : Test acyl-ACP thioesterase inhibition (IC50 < 1 µM) to correlate with herbicidal activity .

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